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molecular formula C15H13FO2 B8322869 5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

5-(4-Ethoxyphenyl)-2-fluorobenzaldehyde

Cat. No. B8322869
M. Wt: 244.26 g/mol
InChI Key: XJQXZHLNODUMCM-UHFFFAOYSA-N
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Patent
US06566535B1

Procedure details

Under an argon atmosphere, magnesium (1.25 g, 51.5 mmol) was suspended in 100 ml of tetrahydrofuran, which was then refluxed. Under reflux, 50 ml of a tetrahydrofuran solution of bromophenetole (10 g, 50 mmol) was dropped and refluxed for 2 hours. After cooling to −11° C., a solution of trimethoxyborane (5.6 ml, 50 mmol) in 50 ml of tetrahydrofuran was dropped at −11 to −8° C. Stirring was conducted at −10° C. for 1 hour. At room temperature, palladium (II) acetate (64 mg, 0.285 mmol) and subsequently triphenylphosphine (299 mg, 1.14 mmol) were added and stirred at room temperature for 30 minutes. 5-Bromo-2-fluorobenzaldehyde (5.79 g, 28.5 mmol) and subsequently 30 ml of an aqueous solution of potassium carbonate (20.7 g, 150 mmol) were added at room temperature and heated under reflux for 5 hours. After cooling to room temperature, 170 ml of a 2N hydrochloric acid was dropped at 20 to 30° C. After phase separation had occurred, the water layer was extracted with 80 ml of toluene. The organic layers were combined and washed with two 100-ml portions of saturated brine. To the organic layer, 1.0 g of activated carbon (Shirasagi A) and tri-n-butylphosphine (0.71 ml) were added and stirred at 70° C. for 20 minutes. After filtration, the residue was washed with 50 ml of toluene and then the filtrate was concentrated under vacuum. Ten milliliters of ethanol was added and then 5 ml of water was added under reflux. After cooling, the resultant was stirred while cooling in ice. The resultant was filtered under reduced pressure and the residue was washed with 20 ml of ethanol containing 50% of water. The residue was dried under vacuum (40° C.) to yield 5.7 g (Yield 82%) of 5-(4-ethoxyphenyl)-2-fluorobenzaldehyde.
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
64 mg
Type
catalyst
Reaction Step Two
Quantity
299 mg
Type
catalyst
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
5.6 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
5.79 g
Type
reactant
Reaction Step Five
[Compound]
Name
aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Five
Quantity
20.7 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].Br[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][CH2:10][CH3:11].COB(OC)OC.Br[C:20]1[CH:21]=[CH:22][C:23]([F:28])=[C:24]([CH:27]=1)[CH:25]=[O:26].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH2:10]([O:9][C:4]1[CH:5]=[CH:6][C:7]([C:20]2[CH:21]=[CH:22][C:23]([F:28])=[C:24]([CH:27]=2)[CH:25]=[O:26])=[CH:8][CH:3]=1)[CH3:11] |f:4.5.6,9.10.11|

Inputs

Step One
Name
Quantity
1.25 g
Type
reactant
Smiles
[Mg]
Step Two
Name
Quantity
64 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
299 mg
Type
catalyst
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
5.6 mL
Type
reactant
Smiles
COB(OC)OC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
5.79 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)F
Name
aqueous solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
20.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-11 °C
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
which was then refluxed
TEMPERATURE
Type
TEMPERATURE
Details
Under reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
CUSTOM
Type
CUSTOM
Details
After phase separation
EXTRACTION
Type
EXTRACTION
Details
the water layer was extracted with 80 ml of toluene
WASH
Type
WASH
Details
washed with two 100-ml portions of saturated brine
ADDITION
Type
ADDITION
Details
To the organic layer, 1.0 g of activated carbon (Shirasagi A) and tri-n-butylphosphine (0.71 ml) were added
STIRRING
Type
STIRRING
Details
stirred at 70° C. for 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
After filtration
WASH
Type
WASH
Details
the residue was washed with 50 ml of toluene
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under vacuum
ADDITION
Type
ADDITION
Details
Ten milliliters of ethanol was added
ADDITION
Type
ADDITION
Details
5 ml of water was added
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
the resultant was stirred
TEMPERATURE
Type
TEMPERATURE
Details
while cooling in ice
FILTRATION
Type
FILTRATION
Details
The resultant was filtered under reduced pressure
WASH
Type
WASH
Details
the residue was washed with 20 ml of ethanol containing 50% of water
CUSTOM
Type
CUSTOM
Details
The residue was dried under vacuum (40° C.)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=CC=C(C=C1)C=1C=CC(=C(C=O)C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.7 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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